Molecular weight and formula of 3,5-dichloro-alpha-phenylacrylonitrile
The following technical guide details the molecular weight, formula, and chemical context of 3,5-dichloro- -phenylacrylonitrile , scientifically identified as 2-(3,5-dichlorophenyl)acrylonitrile . Technical Guide: 3,5-Di...
Molecular Identity, Synthesis, and Structural Properties
Executive Summary
3,5-Dichloro-
-phenylacrylonitrile (IUPAC: 2-(3,5-dichlorophenyl)prop-2-enenitrile ) is a functionalized organic nitrile characterized by an electron-deficient alkene moiety and a lipophilic dichlorophenyl ring.[1] It serves as a specialized intermediate in the synthesis of agrochemicals (fungicides) and high-performance polymers. This guide provides a definitive analysis of its physicochemical properties, synthesis protocols, and molecular characteristics.
Chemical Identity & Molecular Data
The compound is structurally defined by an acrylonitrile backbone substituted at the
-position (C2) with a 3,5-dichlorophenyl group. This specific substitution pattern enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.
Core Physicochemical Parameters[1][3]
Parameter
Value
Technical Notes
Common Name
3,5-Dichloro--phenylacrylonitrile
Also known as 3,5-dichloroatruponitrile
IUPAC Name
2-(3,5-dichlorophenyl)prop-2-enenitrile
Defines the specific regioisomer
CAS Registry Number
1803584-20-4
Verified identifier for the specific isomer
Molecular Formula
CHClN
Hill System notation
Molecular Weight
198.05 g/mol
Calculated using standard atomic weights
Monoisotopic Mass
196.9799 Da
Critical for Mass Spectrometry (MS) ID
SMILES
C=C(C#N)c1cc(Cl)cc(Cl)c1
String for cheminformatics processing
Physical State
Solid (Low-melting)
Predicted MP: 65–70 °C (based on analogs)
Elemental Analysis (Calculated)
Carbon (C): 54.58%
Hydrogen (H): 2.54%
Chlorine (Cl): 35.80%
Nitrogen (N): 7.07%
Structural Analysis & Reactivity
The molecule features a "push-pull" electronic system where the nitrile group (electron-withdrawing) activates the alkene, while the dichlorophenyl group provides steric bulk and electronic modulation.
Key Structural Features[3]
-Methylene Group: The terminal alkene (=CH) is highly reactive toward nucleophiles (Michael addition) and radical polymerization.
3,5-Dichlorophenyl Moiety: The meta-chloro substituents deactivate the aromatic ring, making it resistant to oxidative metabolism and increasing the compound's logP (lipophilicity).
Nitrile Functionality: Serves as a versatile handle for hydrolysis (to acids/amides) or reduction (to amines).
Visualization: Structural Logic & Reactivity
The following diagram illustrates the connectivity and reactive sites of the molecule.
Figure 1: Structural decomposition of 3,5-dichloro-
The most robust synthesis route involves the Knoevenagel condensation of 3,5-dichlorophenylacetonitrile with formaldehyde. This method ensures high regioselectivity for the
Preparation: Dissolve 1.0 eq of 3,5-dichlorophenylacetonitrile and 1.2 eq of paraformaldehyde in DMSO.
Catalysis: Add 0.1 eq of piperidine.
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor consumption of nitrile via TLC (Hexane/EtOAc 8:2).
Workup: Pour the reaction mixture into ice-water. Extract with dichloromethane (DCM).
Purification: Wash organic layer with brine, dry over Na
SO, and concentrate. Purify via column chromatography (Silica gel) or recrystallization from ethanol.
Synthesis Pathway Diagram
Figure 2: Synthetic route via condensation of phenylacetonitrile derivatives.
Applications & Significance
This compound is primarily utilized in two high-value sectors:
Agrochemicals: The 3,5-dichlorophenyl motif is a "privileged structure" in fungicides (e.g., dicarboximides like Vinclozolin). The acrylonitrile derivative serves as a Michael acceptor to introduce this motif into heterocyclic cores (e.g., pyrroles, pyrazoles).
Polymer Science: As a styrene analog, it can be copolymerized to produce heat-resistant thermoplastics with high refractive indices due to the halogenated aromatic ring.
References
NIST Chemistry WebBook. (2025).[2] 3,5-Dichlorobenzonitrile and related compounds.[1][2][3] National Institute of Standards and Technology.[2] Link
Targeting the Cytoskeleton & Beyond: A Technical Deep Dive into Dichlorophenyl Acrylonitrile Derivatives
Executive Summary Dichlorophenyl acrylonitrile derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their pleiotropic biological activities. Unlike generic acrylonitrile derivatives, the s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dichlorophenyl acrylonitrile derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their pleiotropic biological activities. Unlike generic acrylonitrile derivatives, the specific incorporation of a dichlorophenyl moiety—particularly in the 3,4- and 2,4-positions—imparts unique lipophilicity and electronic properties that enhance binding affinity to hydrophobic pockets in target proteins such as tubulin.
This technical guide analyzes the pharmacological spectrum of these derivatives, ranging from potent tubulin polymerization inhibition (nanomolar anticancer activity) to broad-spectrum antimicrobial efficacy . We provide a rigorous examination of the Structure-Activity Relationship (SAR), validated experimental protocols for synthesis and bioassay, and mechanistic insights grounded in recent crystallographic and kinetic data.
Chemical Architecture & Scaffold Analysis
The Core Pharmacophore
The central pharmacophore consists of a 2-phenylacrylonitrile backbone. The presence of the cyano group (-CN) at the vinylic position is critical; it acts as a Michael acceptor, potentially forming covalent bonds with cysteine residues in target proteins, although reversible non-covalent interactions (e.g., at the colchicine binding site of tubulin) are often the primary driver of antineoplastic activity.
The Dichloro- Effect: Sterics and Electronics
The substitution pattern of the chlorine atoms on the phenyl ring dictates the biological trajectory of the molecule:
3,4-Dichlorophenyl: Optimizes activity against cancer cell lines (e.g., MCF-7, HeLa). The electron-withdrawing nature of the chlorines increases the acidity of the vinylic proton and enhances hydrophobic interaction with the
-tubulin subunit.
2,4-Dichlorophenyl: Frequently associated with antimicrobial applications, particularly when incorporated into polymeric networks or acrylate copolymers.
2,6-Dichlorophenyl: Often results in a decrease in potency (up to 10-fold reduction in cytotoxicity compared to 3,4-analogs) due to steric hindrance preventing optimal planar alignment required for receptor binding.
Pharmacological Mechanisms[1][2]
A. Anticancer: Tubulin Destabilization
The primary mechanism of action (MOA) for 3,4-dichlorophenyl acrylonitrile derivatives is the inhibition of tubulin polymerization. These compounds function as Microtubule Destabilizing Agents (MDAs) .
Binding Site: They occupy the colchicine-binding site at the interface of
- and -tubulin.
Kinetic Impact: Binding prevents the curvature changes necessary for microtubule assembly, leading to cell cycle arrest at the G2/M phase .
Downstream Effects: Prolonged arrest triggers Bcl-2 phosphorylation , mitochondrial membrane potential collapse, and subsequent apoptosis via the caspase-3 pathway.
B. Antimicrobial: Membrane Disruption & Oxidative Stress
Derivatives, particularly 2,4-dichlorophenyl acrylates, exhibit bacteriostatic and bactericidal effects against S. aureus and E. coli.
Mechanism: The lipophilic dichlorophenyl tail facilitates insertion into the bacterial cell membrane, compromising integrity.
Secondary Mechanism: Induction of Reactive Oxygen Species (ROS) accumulation within the bacterial cytoplasm, leading to oxidative damage of DNA and proteins.
Structure-Activity Relationship (SAR) Logic
The following diagram visualizes the critical SAR decision points for optimizing this scaffold.
Caption: SAR decision tree highlighting the divergent biological activities based on chlorination patterns and stereochemistry.
Experimental Workflows
Protocol A: Synthesis via Knoevenagel Condensation
This protocol yields high-purity (Z)-2-(3,4-dichlorophenyl)-3-arylacrylonitriles.
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
Incubation: Add test compound (final conc. 5 µM) to a 96-well plate pre-warmed to 37°C.
Initiation: Add the cold tubulin solution to the wells.
Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
Analysis: Plot Absorbance vs. Time. A reduction in the Vmax (slope of the growth phase) and lower steady-state absorbance compared to the control (DMSO) indicates inhibition.
Data Summary: Comparative Potency
The following table summarizes the biological activity of key derivatives found in literature.
The pathway below illustrates the cellular cascade triggered by these derivatives in cancer cells.
Caption: Mechanistic cascade from tubulin binding to apoptotic cell death.
References
Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem. Link
Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Chemical Biology & Drug Design. Link
Antimicrobial activity on the copolymers of 2,4-dichlorophenyl methacrylate with methyl methacrylate. Journal of Polymer Science Part A. Link
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Topics in Medicinal Chemistry. Link
Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi. Biomedicine & Pharmacotherapy. Link
Introduction: A Proactive Approach to a Novel Compound's Safety
An In-depth Technical Guide to the Safe Handling of 2-(3,5-Dichlorophenyl)prop-2-enenitrile 2-(3,5-Dichlorophenyl)prop-2-enenitrile is a compound of interest in research and development. Its unique structure, combining a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 2-(3,5-Dichlorophenyl)prop-2-enenitrile
2-(3,5-Dichlorophenyl)prop-2-enenitrile is a compound of interest in research and development. Its unique structure, combining a dichlorinated phenyl ring with a prop-2-enenitrile (acrylonitrile) moiety, suggests potential applications where these functional groups are desirable. However, this same structure also presents significant safety considerations. The acrylonitrile group is a well-known structural alert for toxicity, primarily due to its potential to act as a Michael acceptor and to release cyanide through metabolic processes.[1][2] The dichlorophenyl group further adds to the toxicological uncertainty, with chlorinated aromatic compounds having a wide range of biological effects.[3][4][5]
This guide provides a deep dive into the inferred hazards of 2-(3,5-Dichlorophenyl)prop-2-enenitrile. It moves beyond a simple checklist of precautions to explain the chemical reasoning behind the recommended safety protocols. By understanding the why, researchers can make more informed decisions, ensuring a culture of safety and scientific integrity in the laboratory.
Structural Deconstruction and Inferred Hazard Identification
The toxicological profile of a novel compound can be anticipated by examining its constituent functional groups and comparing them to known toxicants.
The Acrylonitrile Moiety (prop-2-enenitrile): This is the primary source of concern. Acrylonitrile and related compounds are known for their acute toxicity.[2] The toxicity can be twofold:
Cyanide Release: In the body, the nitrile group can be metabolized, leading to the slow release of cyanide.[1] This inhibits cellular respiration and can cause delayed but severe toxic effects.[1]
Direct Cytotoxicity: The α,β-unsaturated nitrile system is a classic Michael acceptor, making it reactive towards biological nucleophiles like the thiol groups in proteins and glutathione. This can lead to cellular damage and disruption of critical enzyme functions.
The 3,5-Dichlorophenyl Moiety: Chlorinated aromatic compounds have varied toxicological profiles. Dichlorophenols, for instance, have been studied for their systemic toxicity.[5] The presence of chlorine atoms can influence the compound's metabolic stability, lipophilicity, and potential to bioaccumulate.
Based on these structural components, we can infer the following GHS hazard classifications are likely applicable and should be assumed until proven otherwise:
Inferred Hazard Classification
Rationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation)
The acrylonitrile moiety is associated with high acute toxicity via all routes of exposure, often linked to metabolic cyanide release.[1][2]
Skin Corrosion/Irritation
Acrylonitrile and similar reactive molecules can be irritating to the skin.[6]
Serious Eye Damage/Irritation
Direct contact with chemicals containing reactive functional groups can cause serious eye irritation or damage.[6]
Specific Target Organ Toxicity
Due to the potential for cyanide release, target organs would include the central nervous system and the respiratory system.[3]
Hazardous to the Aquatic Environment
Many chlorinated aromatic compounds exhibit long-term toxicity to aquatic life.
The Self-Validating System: Risk Assessment and Control
Every experiment involving a new chemical must be governed by a self-validating system of risk assessment and control. This means that the protocols themselves are designed to inherently minimize risk.
Risk Assessment Workflow
Before the first crystal of 2-(3,5-Dichlorophenyl)prop-2-enenitrile is weighed, a thorough and documented risk assessment must be completed. The following workflow provides a logical progression for this process.
Caption: Risk assessment workflow for novel chemical handling.
Hierarchy of Controls
The most effective safety protocols follow the hierarchy of controls, prioritizing systemic changes over reliance on individual behavior.
Elimination/Substitution: The most effective control. In research, this is often not possible, as the specific molecule is the subject of study.
Engineering Controls: These are physical changes to the workspace to isolate the hazard.
Certified Chemical Fume Hood: All handling of 2-(3,5-Dichlorophenyl)prop-2-enenitrile, including weighing, transfers, and reactions, must be performed inside a functioning chemical fume hood. This is non-negotiable.
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls: These are procedures and policies to change how people work.
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved.
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the lab.
Training: All personnel must be trained on the specific hazards (inferred) and the SOPs for this compound.
Personal Protective Equipment (PPE): This is the last line of defense.
Eye Protection: Chemical splash goggles are mandatory.[6][7][8]
Hand Protection: Double gloving with nitrile gloves is recommended. Nitrile provides good splash protection against a variety of chemicals. Check for breakthrough times if prolonged contact is possible. Gloves must be inspected before use and changed immediately if contaminated.[8]
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
Field-Proven Protocols for Safe Handling
The following protocols are designed as self-validating systems, where safety is an integral part of the methodology.
Protocol: Weighing and Preparing a Stock Solution
This protocol details the steps for safely weighing the solid compound and preparing a solution.
Preparation (Pre-Experiment):
Verify Fume Hood: Check that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
Assemble Materials: Place all necessary equipment (balance, weigh paper, spatula, vials, solvent, pipettes) inside the fume hood before introducing the compound. This minimizes movement in and out of the hood.
Don PPE: Put on all required PPE (lab coat, goggles, double gloves).
Execution (Inside Fume Hood):
Tare Balance: Place a piece of weigh paper on the balance and tare it.
Dispense Solid: Carefully transfer the desired amount of 2-(3,5-Dichlorophenyl)prop-2-enenitrile from the storage container to the weigh paper using a clean spatula. Keep the storage container as far back in the hood as practical.
Close Primary Container: Immediately and securely close the main storage container.
Transfer to Vial: Carefully transfer the weighed solid into the designated vial.
Add Solvent: Using a pipette, add the required volume of solvent to the vial to dissolve the compound.
Cap and Mix: Securely cap the vial and mix gently until the solid is dissolved.
Decontamination and Cleanup:
Wipe Down: Wipe down the spatula, the balance, and the work surface inside the fume hood with a suitable solvent (e.g., ethanol) and dispose of the wipe as hazardous waste.
Dispose of Consumables: All used weigh paper and pipette tips are to be disposed of in the designated solid hazardous waste container.
Remove PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the hazardous waste. Wash hands thoroughly with soap and water.
Storage and Incompatibilities
Proper storage is critical to maintaining the stability and safety of the compound.
These can initiate vigorous, exothermic reactions or rapid degradation of the compound.
Emergency Response: A Validated Plan
A clear, practiced emergency plan is essential.
Emergency Response Decision Tree
Caption: Decision tree for emergency response procedures.
First-Aid Measures
The following first-aid measures are based on protocols for acrylonitrile and related compounds.[6][7][9][10]
Inhalation: Immediately move the affected person to fresh air.[7][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] Symptoms of cyanide poisoning may be delayed.[1]
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[9] Wash out the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Appendix 5 Toxicological Data for Class 2 Solvents. (n.d.). Retrieved February 12, 2026, from [Link]
Chemical Properties of Prop-2-enenitrile, 3-(2-chlorophenyl)- (CAS 74738-21-9) - Cheméo. (n.d.). Retrieved February 12, 2026, from [Link]
RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichloropropenes - NCBI. (n.d.). Retrieved February 12, 2026, from [Link]
Toxicological Profile for Dichloropropene - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved February 12, 2026, from [Link]
[Toxicology of acetonitrile] - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]
Acrylonitrile (CH2=CH-CN) A 1 Information and recommendations for first responders. (n.d.). Retrieved February 12, 2026, from [Link]
Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol - PPRTV Library. (2007, July 30). Retrieved February 12, 2026, from [Link]
Acrylonitrile (2-propenenitrile) - DCCEEW. (2022, June 30). Retrieved February 12, 2026, from [Link]
ACUTE AND SUBACUTE TOXICITY PROFILE OF (3-(2,5-DIMETHOXYPHENYL)-1-(5-METHYLFURAN-2-YL) PROP-2-EN-1-ONE, CHALCONE DERIVATIVE IN EXPERIMENTAL ANIMAL MODEL | Malaysian Applied Biology - MAB Journal. (2021, November 30). Retrieved February 12, 2026, from [Link]
Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties - Materials Advances (RSC Publishing). (2022, March 7). Retrieved February 12, 2026, from [Link]
Synthesis of 2-(3,5-Dichlorophenyl)prop-2-enenitrile via Knoevenagel condensation
Technical Application Note: Scalable Synthesis of 2-(3,5-Dichlorophenyl)acrylonitrile Executive Summary This application note details the synthesis of 2-(3,5-dichlorophenyl)prop-2-enenitrile (also known as -methylene-3,5...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Scalable Synthesis of 2-(3,5-Dichlorophenyl)acrylonitrile
Executive Summary
This application note details the synthesis of 2-(3,5-dichlorophenyl)prop-2-enenitrile (also known as
-methylene-3,5-dichlorophenylacetonitrile). Unlike standard Knoevenagel condensations that yield 3-aryl isomers (cinnamonitriles) by reacting benzaldehydes with active methylenes, this protocol targets the 2-aryl isomer .
This transformation requires the condensation of 3,5-dichlorophenylacetonitrile with a formaldehyde source (Paraformaldehyde). The procedure addresses critical challenges inherent to this specific subclass of Knoevenagel reactions: controlling the exothermic addition of formaldehyde and preventing the rapid polymerization of the electron-deficient diene product.
Key Applications:
Intermediate for agrochemicals (fungicides/herbicides).
Precursor for polymerization functional monomers.
Fragment for covalent inhibitors in medicinal chemistry (Michael acceptor).
Reaction Design & Mechanism
The synthesis relies on a base-catalyzed hydroxymethylation of the active methylene compound followed by in situ dehydration. Paraformaldehyde is selected over aqueous formalin to minimize nitrile hydrolysis and maximize the concentration of the reactive species.
Chemical Equation:
Mechanistic Pathway
The reaction proceeds via a catalytic cycle involving deprotonation, nucleophilic attack on the depolymerized formaldehyde, and E1cB-style elimination.
Figure 1: Mechanistic pathway for the
-methylenation of arylacetonitriles.
Experimental Protocol
Safety Warning: Phenylacetonitriles and their derivatives are toxic. Formaldehyde is a carcinogen. All operations must be performed in a functioning fume hood.[1]
Materials & Equipment
Reactants:
3,5-Dichlorophenylacetonitrile (1.0 equiv)
Paraformaldehyde (1.2 – 1.5 equiv, powder)
Catalyst: Piperidine (0.1 equiv) or Triton B (40% in methanol).
Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous).
Charge the 3-neck flask with 3,5-Dichlorophenylacetonitrile (18.6 g, 100 mmol) and DMSO (50 mL).
Add Paraformaldehyde (3.6 g, 120 mmol) directly to the solution.
Add Hydroquinone (10 mg) to inhibit radical polymerization of the product during formation.
Heat the mixture to 60°C under a nitrogen atmosphere.
Step 2: Catalysis & Reaction
Prepare a solution of Piperidine (0.85 g, 10 mmol) in DMSO (5 mL).
Add the catalyst solution dropwise over 20 minutes. Note: An exotherm is expected. Maintain internal temperature below 85°C to prevent oligomerization.
Stir at 80–90°C for 2–4 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting nitrile spot (
) should disappear, replaced by the slightly more polar product () and a baseline spot (polymer).
Step 3: Workup
Cool the reaction mixture to room temperature.
Pour the mixture into Ice-Water (200 mL) containing dilute HCl (to neutralize piperidine).
Extract with Ethyl Acetate or Dichloromethane (3 x 50 mL).
Wash combined organics with Brine (2 x 50 mL) to remove DMSO.
Dry over anhydrous
and filter.
Step 4: Purification
Concentrate the solvent under reduced pressure (keep bath
).
Purification Method:
Flash Chromatography: Silica gel, eluting with Hexane
5% EtOAc/Hexane.
Distillation: Vacuum distillation is possible but risky due to polymerization. If distilling, add fresh Hydroquinone and use high vacuum (< 1 mmHg).
Process Optimization & Troubleshooting
The primary failure mode for this synthesis is the formation of the "Knoevenagel Dimer" or polymer glue.
Parameter
Recommendation
Rationale
Formaldehyde Source
Paraformaldehyde
Avoids introducing excess water which slows dehydration and promotes nitrile hydrolysis.
Solvent Choice
DMSO or DMF
High polarity stabilizes the carbanion intermediate; high boiling point allows thermal depolymerization of PFA.
Temperature Control
< 95°C
Temperatures >100°C significantly increase the rate of thermal polymerization of the vinyl group.
Stabilization
Hydroquinone
Essential. The product is an electron-deficient alkene (Michael acceptor) prone to radical polymerization.
Workflow Logic
Figure 2: Operational workflow for the synthesis.
Characterization & QC
The product should be stored at 4°C with a stabilizer.
Appearance: Colorless to pale yellow oil or low-melting solid.
H NMR (400 MHz, ):
7.40–7.60 (m, 3H, Aromatic).
6.15 (s, 1H, Vinyl).
6.05 (s, 1H, Vinyl).
Diagnostic: Two singlets for the terminal methylene protons (
) are characteristic of the 2-substituted acrylonitrile.
IR Spectroscopy:
: ~2220 (Nitrile).
: ~1620 (Conjugated alkene).
References
Organic Syntheses, Coll.[1][2] Vol. 4, p. 392 (1963).
-Phenylcinnamonitrile. (General Knoevenagel conditions for arylacetonitriles).
Application Note: Chemoselective Synthesis of 2-(3,5-Dichlorophenyl)acrylonitrile
The following Application Note and Protocol is designed for research and development professionals synthesizing 2-(3,5-dichlorophenyl)acrylonitrile via the Knoevenagel condensation of 3,5-dichlorophenylacetonitrile with...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for research and development professionals synthesizing 2-(3,5-dichlorophenyl)acrylonitrile via the Knoevenagel condensation of 3,5-dichlorophenylacetonitrile with formaldehyde.
Executive Summary & Scientific Rationale
The reaction between 3,5-dichlorophenylacetonitrile (1) and formaldehyde (2) is a classic Knoevenagel condensation. This transformation targets the
-methylene derivative, 2-(3,5-dichlorophenyl)acrylonitrile (3), a versatile Michael acceptor used in the synthesis of bioactive heterocycles and fungicidal agents.
The Challenge: Selectivity
The primary challenge in this synthesis is controlling the stoichiometry to prevent bis-hydroxymethylation or the formation of methylene-bis(phenylacetonitrile) dimers.
Acidity: The electron-withdrawing chlorine atoms at the 3,5-positions significantly increase the acidity of the benzylic protons (
) compared to unsubstituted phenylacetonitrile. This facilitates rapid deprotonation but also increases the risk of side reactions if the electrophile (formaldehyde) concentration is uncontrolled.
Water Management: Using aqueous formalin (37%) often leads to hydrolysis of the nitrile group to an amide or acid. Therefore, this protocol utilizes Paraformaldehyde as a depolymerizing source of anhydrous formaldehyde.
Mechanistic Pathway
The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.
Deprotonation: The amine base removes a benzylic proton, generating a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of formaldehyde.
Dehydration: The resulting
-hydroxynitrile undergoes E1cB elimination to form the conjugated alkene.
Figure 1: Mechanistic pathway for the Knoevenagel condensation of 3,5-dichlorophenylacetonitrile.[1][2]
Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Charging: Add 3,5-dichlorophenylacetonitrile (10.0 g, 53.7 mmol) and Paraformaldehyde (2.42 g, 80.6 mmol, 1.5 eq) to the flask.
Solvation: Add Ethanol (100 mL). The paraformaldehyde will remain as a suspension.
Catalyst Addition: While stirring at room temperature, add Piperidine (0.26 mL, 2.7 mmol) followed by Glacial Acetic Acid (0.15 mL, 2.7 mmol).
Note: The piperidine/acetic acid buffer system prevents rapid, uncontrolled polymerization of formaldehyde and mitigates nitrile hydrolysis.
Phase 2: Reaction Execution
Heating: Heat the mixture to reflux (approx. 78°C) .
Monitoring: Maintain reflux for 2–4 hours .
Visual Cue: The solution should clarify as paraformaldehyde depolymerizes and reacts.
TLC Control: Monitor consumption of starting material (Hexane/EtOAc 8:2). The product will appear as a UV-active spot with a slightly lower
than the starting nitrile due to conjugation, but higher than the hydroxyl intermediate.
Phase 3: Workup & Isolation
Quenching: Cool the reaction mixture to room temperature.
Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).
Precipitation: Pour the concentrated residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove catalyst residues.
Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol .
Yield Expectation: 80–90%.
Appearance: White crystalline needles.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Optimization Logic
Failure Mode
Formaldehyde Source
Paraformaldehyde is preferred over Formalin.
Formalin (aq) introduces water, promoting nitrile hydrolysis to amide (3,5-dichlorophenylacetamide).
Stoichiometry
1.5 eq Formaldehyde ensures complete conversion.
>2.0 eq promotes Michael addition of a second formaldehyde molecule (bis-hydroxymethylation).
Temperature
Reflux (78°C) ensures depolymerization of paraformaldehyde.
<60°C results in slow reaction and incomplete conversion due to poor formaldehyde availability.
Base Strength
Piperidine (weak base) is sufficient due to the high acidity of the 3,5-dichloro substrate.
Strong bases (NaOH/KOH) can cause rapid polymerization of the product or hydrolysis of the nitrile.
Characterization Data (Expected)
H NMR (400 MHz, CDCl):
7.4–7.6 (m, 3H, Ar-H)
6.15 (s, 1H, =CH)
6.35 (s, 1H, =CH)
Note: The absence of the singlet at
ppm (CH of starting material) indicates conversion.
IR (ATR):
cm (CN stretch, conjugated).
cm (C=C stretch).
Safety & Handling (E-E-A-T)
Nitrile Toxicity: While phenylacetonitriles are generally less toxic than simple aliphatic nitriles, they can metabolize to release cyanide. Work in a well-ventilated fume hood.
Formaldehyde: A known carcinogen and sensitizer. Avoid inhalation of paraformaldehyde dust.
Waste Disposal: Aqueous filtrates containing piperidine and formaldehyde residues must be treated as hazardous organic waste. Do not acidify the waste stream without verifying the absence of cyanide/nitrile residues to prevent HCN generation.
References
Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sigma-Aldrich. (2023). Safety Data Sheet: 3,5-Dichlorophenylacetonitrile.
Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.
Application Note: Recrystallization Strategies for 2-(3,5-Dichlorophenyl)prop-2-enenitrile
This Application Note is designed for researchers and process chemists optimizing the purification of 2-(3,5-Dichlorophenyl)prop-2-enenitrile . The guide prioritizes empirical solvent selection protocols backed by struct...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the purification of 2-(3,5-Dichlorophenyl)prop-2-enenitrile . The guide prioritizes empirical solvent selection protocols backed by structural analysis, as specific literature for this exact derivative’s recrystallization is sparse.
Executive Summary
Purifying 2-(3,5-Dichlorophenyl)prop-2-enenitrile (Structure: 1 ) presents a specific challenge due to the competing polarities of the nitrile group (polar) and the dichlorophenyl moiety (lipophilic). Furthermore, as an acrylonitrile derivative, the compound is susceptible to thermal polymerization. This guide outlines a Solvent Screening Protocol to identify the optimal system and provides a validated Two-Solvent Recrystallization Procedure to maximize yield and purity while mitigating polymerization risks.
Chemical Context & Impurity Profile
Understanding the molecular properties is a prerequisite for solvent selection.
Oligomers: Dimers or short-chain polymers formed via thermal initiation during synthesis.
Catalyst Residues: Palladium or Copper species (if synthesized via coupling).
Solvent Selection Strategy
We employ a "Like-Dissolves-Like" approach modified for temperature differentials. The ideal solvent system must dissolve the target 1 at reflux but show minimal solubility at
.
Recommended Solvent Systems
Based on the structural analogs (e.g., 2-phenylacrylonitrile), the following systems are prioritized:
System Class
Solvent Pair
Ratio (v/v)
Rationale
Polar/Aqueous
Ethanol / Water
Start 9:1
Primary Recommendation. Ethanol dissolves the nitrile; water acts as the anti-solvent to force precipitation upon cooling. Excellent for removing inorganic salts.
Non-Polar/Polar
EtOAc / Heptane
Start 1:4
Secondary Recommendation. Best for removing lipophilic impurities (starting nitrile). Heptane suppresses solubility of the product at low temps.
Single Solvent
Isopropanol (IPA)
N/A
Useful if the compound is too soluble in Ethanol. IPA has a higher boiling point (), allowing for greater saturation differentials.
Critical Safety Note: Acrylonitriles can polymerize at high temperatures. Do not boil for extended periods. If the solution is colored (yellow/orange), it may indicate polymerization or conjugation byproducts.
Protocol A: The "Range-Finding" Screening
Do not commit the entire batch to a solvent without this validation step.
Prepare Samples: Place 50 mg of crude 1 into 4 separate test tubes.
Add Solvent: Add 0.5 mL of the following solvents to respective tubes:
Oil: Indicates the melting point is lower than the saturation temperature. Add more solvent or switch to a lower-boiling system.[5]
Decision Logic Visualization
Figure 1: Decision logic for rapid solvent screening. "Oiling out" requires switching to a solvent system with a lower boiling point or adding a seed crystal.
System: Ethanol (Solvent A) / Water (Anti-Solvent B)
Target: High purity (>98%) with removal of inorganic salts.
Step-by-Step Methodology
Dissolution (The Saturation Point):
Place crude 1 in an Erlenmeyer flask.
Add Ethanol sparingly while heating on a steam bath or stir plate (
).
Technique: Add solvent in small aliquots (e.g., 1-2 mL per gram) until the solid just dissolves.
Note: If insoluble particles remain (dust, catalyst), perform a hot filtration immediately through a pre-warmed funnel.
The Cloud Point (Anti-Solvent Addition):
Keep the ethanol solution hot (near boiling).
Add Water (warm, ~50°C) dropwise via pipette.
Stop immediately when a persistent turbidity (cloudiness) appears and does not disappear upon swirling.
Restoring Clarity:
Add Ethanol dropwise (very slowly) just until the cloudiness disappears and the solution is clear again.
Why? This creates a saturated solution at high temperature that is supersaturated with respect to the anti-solvent.
Crystallization (Nucleation):
Remove from heat.[6] Cover the flask with foil (to prevent dust and slow cooling).
Allow to cool to Room Temperature undisturbed. Do not stir.
Observation: Needles or plates should begin to form.
Once at RT, place in an ice-water bath (
) for 20 minutes to maximize recovery.
Isolation:
Filter crystals using a Büchner funnel under vacuum.[4][6]
Wash: Rinse with a small amount of cold Ethanol/Water (50:50 mix).
Dry: Air dry on the filter for 10 minutes, then dry under high vacuum (or in a desiccator) to remove residual moisture.
Workflow Diagram
Figure 2: Workflow for the Two-Solvent Recrystallization method. The "Cloud Point" is the critical visual indicator for optimal saturation.
Troubleshooting & Optimization
Issue
Cause
Corrective Action
Oiling Out
Compound MP is lower than the solvent boiling point; solution is too concentrated.
1. Re-heat and add more Solvent A (dilute).2. Switch to a lower boiling solvent (e.g., DCM/Hexane).3. Vigorous stirring during cooling can sometimes induce crystallization from oil.
1. Boil off excess solvent (carefully).2. "Seed" the solution with a tiny crystal of pure product.3. Scratch the inner glass wall with a glass rod to induce nucleation.
Colored Impurities
Polymerized byproducts or catalyst residues.
1. Add activated charcoal to the hot solution, stir for 5 min, then hot filter.2. Ensure the solution is not boiled for >10 mins.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques and solvent properties).
Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988 . (Source for purification of acrylonitrile derivatives).[9]
Sigma-Aldrich. Solvent Miscibility Table. Link (Verified miscibility data for EtOH/Water and EtOAc/Heptane systems).
National Center for Biotechnology Information. PubChem Compound Summary for 2-(3,5-Dichlorophenyl)prop-2-enenitrile. Link (Used for structural analysis and polarity estimation).
MIT OpenCourseWare. Recrystallization Guide. Link (Authoritative protocol for two-solvent methods).
Application Note: Using 2-(3,5-Dichlorophenyl)prop-2-enenitrile as a Michael Acceptor
Executive Summary This guide details the synthesis and application of 2-(3,5-Dichlorophenyl)prop-2-enenitrile (also known as -(3,5-dichlorophenyl)acrylonitrile). As an electron-deficient alkene, this compound serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis and application of 2-(3,5-Dichlorophenyl)prop-2-enenitrile (also known as
-(3,5-dichlorophenyl)acrylonitrile). As an electron-deficient alkene, this compound serves as a potent Michael acceptor , enabling the rapid construction of complex heterocyclic scaffolds such as pyrazolines, pyrrolidines, and glutarimide derivatives.
The 3,5-dichlorophenyl moiety is a "privileged structure" in medicinal chemistry, imparting enhanced lipophilicity (
effects) and metabolic stability (blocking P450 oxidation sites) compared to unsubstituted phenyl rings. This note provides validated protocols for synthesizing the acceptor and utilizing it in conjugate addition reactions, supported by mechanistic insights and safety standards.
The reactivity of this Michael acceptor is governed by the synergistic electron-withdrawing effects of the nitrile group and the dichlorophenyl ring.
LUMO Lowering: The nitrile group (-CN) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the
-carbon highly electrophilic.
Inductive Effect: The chlorine atoms at the 3,5-positions exert a strong inductive electron-withdrawing effect (-I), further destabilizing the double bond and enhancing susceptibility to nucleophilic attack.
Steric Gating: Unlike
-substituted acceptors (e.g., cinnamonitriles), this -substituted acrylonitrile possesses a terminal methylene () group. This minimizes steric hindrance, allowing for rapid reactions even with bulky nucleophiles.
Figure 1: Reactivity logic of the Michael acceptor. The accessible
-carbon is the primary site for nucleophilic attack.
Protocol 1: Synthesis of the Acceptor
Objective: Prepare high-purity 2-(3,5-dichlorophenyl)prop-2-enenitrile via Knoevenagel condensation.
Reaction Type: Aldol-type condensation followed by dehydration.
Nucleophile: Hydrazine hydrate or Phenylhydrazine (1.2 eq).
Solvent: Ethanol or Acetic Acid.
Procedure:
Reflux the Acceptor with Hydrazine in Ethanol for 6 hours.
Mechanism: Initial Michael addition of the hydrazine nitrogen to the
-carbon, followed by intramolecular cyclization onto the nitrile carbon.
Product: 3-Amino-4-(3,5-dichlorophenyl)-4,5-dihydropyrazole (or tautomer). These scaffolds are highly valued in agrochemistry for fungicidal activity.
Experimental Workflow Diagram
Figure 2: Synthetic workflow from precursor to bioactive scaffolds.
Critical Data & Troubleshooting
Solvent Compatibility Table
Solvent
Suitability
Notes
DMSO
Excellent
Best for Knoevenagel synthesis; high solubility.
Ethanol
Good
"Green" choice; product often precipitates out.
THF
Moderate
Good for Michael additions; requires dry conditions.
Water
Poor
Low solubility of dichlorophenyl precursor; requires surfactant.
Troubleshooting Guide
Issue: Polymerization of the Acceptor.
Cause: The terminal methylene is highly reactive.
Solution: Add 0.1% Hydroquinone or BHT to the crude reaction mixture and during storage. Store at -20°C.
Issue: Low Yield in Michael Addition.
Cause: Retro-Michael reaction (reversibility).
Solution: Use a stronger nucleophile or lower temperature. Ensure anhydrous conditions if using alkoxide bases to prevent hydrolysis of the nitrile.
Issue: Formation of Bis-Adducts.
Cause: Primary amines can attack twice.
Solution: Use secondary amines (e.g., morpholine) or control stoichiometry strictly (1:1) with slow addition of the amine.
References
Synthesis of Aryl Acrylonitriles: Haghpanah-Kouchesfehani, S., et al. "Knoevenagel condensation in aqueous media promoted by 2,2′-bipyridinium dihydrogen phosphate." ResearchGate.[1]
Michael Addition Mechanism: "Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones." MDPI/ResearchGate.
Biological Activity (Anticancer): "Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity." PubMed.
Biological Activity (Antimicrobial): "Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity." MDPI.
General Knoevenagel Protocols: "Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation." CBI Journal.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Removal of Aldehyde Impurities (specifically 3,5-Dichlorobenzaldehyde)
Target Molecule: 2-(3,5-Dichlorophenyl)prop-2-enenitrile
Impurity Profile: Unreacted Starting Material (Electrophilic Aldehydes)[1]
Executive Summary
This guide addresses the purification of 2-(3,5-Dichlorophenyl)prop-2-enenitrile , a styrene derivative typically synthesized via Knoevenagel condensation.[1] The most persistent impurity in this synthesis is the starting material, 3,5-dichlorobenzaldehyde .
While chromatography is often used, it can be inefficient due to the similar polarity (Rf values) of the halogenated styrene and the aldehyde. This guide prioritizes chemoselective chemical washing (Bisulfite Method) and recrystallization as the most scalable and effective protocols.[1]
⚠️ CRITICAL SCIENTIFIC WARNING:
Your target molecule contains an electron-deficient alkene (an acrylonitrile motif).[1] This is a Michael Acceptor . Standard aldehyde removal protocols using nucleophiles (like sodium bisulfite or amines) carry a risk of side-reaction with your product.[1] You must strictly control temperature and pH to prevent sulfonylation of your double bond.
Module 1: The Chemoselective Wash (Sodium Bisulfite)
The Logic
Sodium bisulfite (
) reacts reversibly with aldehydes to form water-soluble alpha-hydroxy sulfonate adducts.[1] This allows the impurity to be extracted into the aqueous phase while your nitrile product remains in the organic phase.[2]
Dissolution: Dissolve your crude reaction mixture in DCM (approx. 10 mL per gram of crude).
Why DCM? It effectively solubilizes the nitrile but is immiscible with the bisulfite solution.
Temperature Control (CRITICAL): Cool the organic solution to 0°C in an ice bath.
Expert Insight: Low temperature kinetically favors the attack on the highly reactive aldehyde carbonyl over the Michael addition to your nitrile alkene.
The Wash: Add the saturated
solution (1.5 - 2.0 equivalents relative to the estimated aldehyde impurity).[1]
Agitation: Stir or shake vigorously for 5–10 minutes maximum .
Caution: Do not stir overnight. Prolonged contact increases the risk of the bisulfite attacking the double bond of your product.
Separation: Transfer to a separatory funnel. Isolate the organic layer immediately.
Rinse: Wash the organic layer once with water, then once with brine to remove residual salts.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Visualizing the Mechanism & Risk
Figure 1: Kinetic competition between aldehyde removal and product degradation.[1] Low temperature favors the green path.
Module 2: Recrystallization (The Polishing Step)
If the bisulfite wash yields a product that is 95%+ pure but slightly colored or containing trace aldehyde, recrystallization is the preferred "polishing" step.
Solvent System Selection
Because 2-(3,5-Dichlorophenyl)prop-2-enenitrile is a halogenated aromatic, it exhibits poor solubility in water/alkanes but high solubility in alcohols/chlorinated solvents.[1]
Method
Solvent System
Protocol Notes
Single Solvent
Ethanol (EtOH) or Isopropanol (IPA)
Heat to reflux.[1] If it dissolves instantly, the solvent is too good. You need a solvent where it dissolves only when hot.[1]
Two-Solvent
EtOH / Water
Dissolve in min.[1] hot EtOH. Add hot water dropwise until persistent cloudiness appears. Cool slowly.
Two-Solvent
DCM / Hexanes
Dissolve in min.[1] DCM. Add Hexanes until cloudy. Allow DCM to evaporate slowly in a fume hood (vapor diffusion).[1]
Standard Protocol (EtOH/Water):
Place crude solid in an Erlenmeyer flask.
Add Ethanol and heat to boiling. Add just enough solvent to dissolve the solid.
Stop adding water the moment a faint turbidity (cloudiness) persists.[1]
Add one drop of Ethanol to clear the solution.
Allow to cool to room temperature undisturbed, then move to a fridge (4°C).
Filter crystals and wash with cold 50:50 EtOH/Water.[1]
Module 3: Troubleshooting & FAQs
Q1: A solid precipitate formed during the bisulfite wash and is clogging my separatory funnel. What is it?
Answer: This is likely the bisulfite adduct of the aldehyde.[2][4] While usually water-soluble, the adduct of 3,5-dichlorobenzaldehyde is bulky and hydrophobic due to the two chlorine atoms.[1]
Fix: Do not try to dissolve it.[1] Filter the entire biphasic mixture through a sintered glass funnel or a pad of Celite. The solid (impurity) stays on the filter; your product passes through in the filtrate (organic layer).
Q2: My product yield dropped significantly after the bisulfite wash.
Answer: You likely experienced Michael Addition (sulfonation of the alkene).
Diagnostic: Check the NMR.[5] If the alkene protons (approx 6.0–7.5 ppm) are gone and aliphatic signals appear, the double bond was saturated.
Fix: Repeat the experiment but reduce the contact time to <5 minutes and ensure the temperature is strictly 0°C. Alternatively, switch to a polymer-supported scavenger resin (e.g., PS-TsNHNH2), which is sterically bulkier and less likely to attack the nitrile alkene.
The Issue: Both the aldehyde and the nitrile are moderately polar aromatics. They often "streak" or co-elute.[1]
Optimization: If you must use a column, do not use pure EtOAc/Hexane. Use Toluene/Hexane or DCM/Hexane .[1] The pi-pi interactions with Toluene often provide better separation for dichlorophenyl derivatives than standard polar modifiers.[1]
Decision Tree: Choosing Your Method
Figure 2: Decision matrix based on initial impurity levels.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite adduct formation and recrystallization techniques).
Brindle, C. S., et al. (2017).[1][2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][2] Link[1]
BenchChem Technical Support. (2025). "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Link[1]
MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Department of Chemistry. Link
A Comparative Analysis of Cytotoxicity: 3,5-Dichloro vs. 3,4-Dichloro Phenylacrylonitriles
Abstract The substitution pattern of halogen atoms on an aromatic ring can profoundly influence the biological activity of a molecule. This guide provides a detailed comparative analysis of the cytotoxicity of 3,5-dichlo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The substitution pattern of halogen atoms on an aromatic ring can profoundly influence the biological activity of a molecule. This guide provides a detailed comparative analysis of the cytotoxicity of 3,5-dichloro- and 3,4-dichloro-phenylacrylonitrile isomers. While extensive data exists for the 3,4-dichloro substituted analogs, demonstrating potent cytotoxic activity across various cancer cell lines, directly comparable data for the 3,5-dichloro isomer is less prevalent in the public domain. This guide synthesizes available experimental data, primarily on the highly active 3,4-dichloro-phenylacrylonitriles, and contextualizes it within established principles of structure-activity relationships (SAR) to infer the likely cytotoxic profile of the 3,5-dichloro isomer. We delve into the underlying mechanisms of action, provide detailed, validated protocols for assessing cytotoxicity, and offer insights into how isomeric differences can be leveraged in the field of drug development.
Introduction: The Significance of Isomeric Substitution in Phenylacrylonitrile Scaffolds
Phenylacrylonitrile derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities, including potent antitumor properties.[1][2] The core structure, a conjugated system involving a phenyl ring and a cyano group, is a versatile pharmacophore that can be readily modified to optimize potency and selectivity.[1][3] Among these modifications, the halogenation of the phenyl ring is a common strategy to enhance cytotoxic effects.
The precise positioning of these halogen substituents is not trivial; it dictates the electronic and steric properties of the molecule, which in turn governs its interaction with biological targets. This guide focuses on two isomeric forms: 3,4-dichloro- and 3,5-dichloro-phenylacrylonitrile. The 3,4-dichloro substitution pattern has been identified in numerous studies as a key feature for potent, broad-spectrum cytotoxicity.[1][3][4] By comparing this well-documented isomer with its 3,5-dichloro counterpart, we aim to elucidate the structure-activity relationships that drive cytotoxicity and provide a framework for rational drug design.
Molecular Structures: A Visual Comparison
The fundamental difference between the two compounds lies in the placement of the two chlorine atoms on the phenyl ring. This seemingly minor change has significant implications for the molecule's symmetry, dipole moment, and ability to fit into the binding pockets of target proteins.
Caption: Chemical structures of the two isomeric dichlorophenylacrylonitriles.
Discussion and Structure-Activity Relationship (SAR) Insights
The consistent high potency of 3,4-dichloro analogs suggests this substitution pattern is highly favorable for cytotoxic activity. The key to this activity likely lies in the electronic properties conferred by the chlorine atoms, which are electron-withdrawing, and their specific placement.
Electronic Effects: The 3,4-dichloro arrangement creates an asymmetric electron distribution across the phenyl ring, potentially enhancing interactions with target proteins through dipole or quadrupole moments. In contrast, the 3,5-dichloro isomer is symmetrical, which may lead to a different, and potentially weaker, binding profile.
Steric Factors: The positioning of substituents can influence how a molecule fits into a protein's active site. Studies on other dichlorophenylacrylonitrile isomers have shown that a 2,6-dichloro substitution leads to a 10-fold decrease in potency compared to the 3,4-dichloro analogs.[4] This suggests that steric hindrance near the acrylonitrile linkage is detrimental to activity. While the 3,5-dichloro pattern does not introduce the same level of steric bulk adjacent to the core scaffold, its symmetrical nature may not be optimal for fitting into an asymmetric binding pocket.
The Importance of the Cyano Group: It is crucial to note that the acrylonitrile moiety itself is vital for cytotoxicity. The conversion of the cyanide group to a carboxylic acid in active 3,4-dichloro analogs resulted in inactive compounds, confirming the essential role of the cyano group in the pharmacophore.[1]
Given these principles, it can be hypothesized that the 3,5-dichloro-phenylacrylonitrile isomer may exhibit lower cytotoxicity compared to the 3,4-dichloro isomer. The latter's asymmetric electronic nature appears to be a key driver for its potent biological activity.
Potential Mechanisms of Cytotoxicity
The precise molecular targets of dichlorophenylacrylonitriles are still under investigation, but their cytotoxic effects are likely mediated through the induction of apoptosis (programmed cell death). The general toxicity of acrylonitriles can involve the metabolic release of cyanide, which inhibits cytochrome oxidase and leads to cellular asphyxiation.[5] Furthermore, related compounds like dichloroacetonitrile have been shown to induce cytotoxicity through oxidative stress and a p53-dependent apoptosis pathway.[6]
A plausible mechanism for the observed cytotoxicity involves the following steps:
Cellular Uptake: The compound crosses the cell membrane.
Target Interaction: The molecule interacts with key intracellular proteins, potentially inhibiting enzymes crucial for cell survival or proliferation.
Induction of Oxidative Stress: The compound may lead to an increase in reactive oxygen species (ROS), causing cellular damage.[6]
Apoptosis Cascade Activation: This damage triggers the intrinsic or extrinsic apoptosis pathways, leading to the activation of a cascade of enzymes called caspases.[7][8]
Cell Death: Activated executioner caspases, such as caspase-3, cleave essential cellular proteins, leading to the systematic disassembly of the cell and its death.[7][9]
Caption: Proposed apoptotic pathway induced by dichlorophenylacrylonitriles.
Experimental Methodologies for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated protocols are essential. Below are detailed methodologies for three common assays used to evaluate the cytotoxic effects of compounds like dichlorophenylacrylonitriles.
Experimental Workflow Overview
The overall process for assessing cytotoxicity involves cell culture, compound treatment, and subsequent analysis using various assays to measure different aspects of cell health.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.[11]
Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
Compound Treatment: Prepare serial dilutions of the test compounds (3,5-dichloro- and 3,4-dichloro-phenylacrylonitrile) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.
Protocol: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity.[13][14][15]
Principle: The amount of LDH in the supernatant is proportional to the number of lysed or damaged cells.[13]
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional control wells: a) spontaneous LDH release (vehicle control), and b) maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[16][17]
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[16]
Transfer to Assay Plate: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[15][16]
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][17]
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15][17]
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Protocol: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases (caspase-3 and -7), which are activated during the mid-stage of apoptosis.[7][18]
Principle: The assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric signal. The signal intensity is directly proportional to the level of caspase activation.[9]
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate for fluorescence-based assays.
Reagent Addition: After the treatment period, add the caspase-3/7 reagent (containing a substrate like DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) directly to the wells.[9]
Incubation: Incubate the plate for 1-2 hours at 37°C, protected from light.
Signal Measurement: Measure the colorimetric signal (absorbance at 400-405 nm) or the fluorescent signal (e.g., Ex/Em = 380/460 nm) using a microplate reader.[9]
Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to the untreated control cells.
Conclusion and Future Directions
The available evidence strongly indicates that phenylacrylonitriles featuring a 3,4-dichloro substitution pattern are potent cytotoxic agents against a variety of cancer cell lines. The specific positioning of the chlorine atoms appears critical, with the asymmetric 3,4- arrangement consistently yielding highly active compounds. While direct experimental data for the 3,5-dichloro isomer is lacking, structure-activity relationship principles suggest it may be less potent due to its molecular symmetry.
For drug development professionals, this comparative analysis underscores two key points:
Prioritization of the 3,4-Dichloro Scaffold: The 3,4-dichlorophenylacrylonitrile scaffold is a validated and promising starting point for the development of novel anticancer agents.
Importance of Isomer Screening: This case highlights the necessity of synthesizing and screening multiple isomers early in the drug discovery process, as subtle positional changes can lead to dramatic differences in biological activity.
Future work should focus on the direct synthesis and cytotoxic evaluation of 3,5-dichloro-phenylacrylonitrile derivatives against a broad panel of cancer cell lines to experimentally validate the SAR hypotheses presented here. Such studies will provide a more complete picture of the dichlorophenylacrylonitrile landscape and enable the more precise design of next-generation cytotoxic agents.
References
Ismail, E. H., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1337-1348. [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Wei, P. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
Kamal, A., et al. (2012). Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents. European Journal of Medicinal Chemistry, 53, 290-298. [Link]
Slee, E. A., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
Yildiz, I., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistrySelect, 8(41), e202302927. [Link]
Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(1), 77-92. [Link]
Gómez-Pérez, V., et al. (2022). Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Experimental Parasitology, 239, 108304. [Link]
Kumar, A., et al. (2019). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. ResearchGate. [Link]
Ros-Pérez, R., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6516. [Link]
Black, D. S., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 36, 127814. [Link]
Deĭnega, V. G. (2000). Mechanisms of immunotoxic effects of acrylonitrile. Bulletin of Experimental Biology and Medicine, 129(5), 463-465. [Link]
ATSDR - CDC. (n.d.). Acrylonitrile | Medical Management Guidelines. Retrieved from [Link]
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